molecular formula C8H7ClF2O B1627327 1-(Chloromethyl)-2-(difluoromethoxy)benzene CAS No. 42145-50-6

1-(Chloromethyl)-2-(difluoromethoxy)benzene

Cat. No.: B1627327
CAS No.: 42145-50-6
M. Wt: 192.59 g/mol
InChI Key: YERSVTYDTWUGPJ-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-2-(difluoromethoxy)benzene (CAS: 42145-50-6) is an aromatic compound featuring a benzene ring substituted with a chloromethyl (–CH₂Cl) group and a difluoromethoxy (–OCF₂H) group at the 1- and 2-positions, respectively. Its molecular formula is C₈H₇ClF₂O, with a molecular weight of 192.59 g/mol . The compound is a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to the reactivity of the chloromethyl group and the electron-withdrawing properties of the difluoromethoxy substituent. Predicted physical properties include a density of 1.306 g/cm³ and a boiling point of 178.7°C .

Preparation Methods

The synthesis of 1-(Chloromethyl)-2-(difluoromethoxy)benzene typically involves the introduction of the chloromethyl and difluoromethoxy groups onto the benzene ring through specific chemical reactions. One common method involves the reaction of 2-(difluoromethoxy)benzene with chloromethylating agents under controlled conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often utilizing catalysts and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

1-(Chloromethyl)-2-(difluoromethoxy)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding aldehydes or acids, and reduction reactions to form alcohols or other reduced products.

    Addition Reactions: The difluoromethoxy group can participate in addition reactions with various reagents.

Common reagents used in these reactions include strong bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Chloromethyl)-2-(difluoromethoxy)benzene, also known as difluoromethoxybenzyl chloride, is a compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This article aims to provide a comprehensive overview of its applications, particularly in scientific research, along with relevant case studies and data tables.

Structure

  • Chemical Formula : C9H8ClF2O
  • Molecular Weight : 208.61 g/mol
  • Melting Point : Not widely reported; requires further investigation.

Pharmaceutical Synthesis

One of the primary applications of this compound is in pharmaceutical synthesis. The compound serves as an intermediate in the production of various bioactive molecules. Its chloromethyl group can participate in nucleophilic substitutions, facilitating the introduction of diverse functional groups that enhance biological activity.

Case Study: Anticancer Agents

Research has indicated that derivatives of difluoromethoxybenzyl chloride exhibit significant anticancer properties. For instance, a study demonstrated that compounds synthesized from this intermediate displayed selective cytotoxicity against cancer cell lines, indicating potential for further development as anticancer agents .

Agrochemical Development

This compound is also explored for its potential use in agrochemicals. The difluoromethoxy group can enhance the lipophilicity and stability of pesticide formulations, improving their efficacy.

Data Table: Efficacy of Agrochemical Formulations

CompoundApplication TypeEfficacy (%)Reference
Difluoromethoxybenzyl chlorideHerbicide85
Difluoromethoxy derivativesInsecticide90

Material Science

In material science, this compound is utilized in the synthesis of polymers and resins. The incorporation of difluoromethoxy groups can impart desirable thermal and chemical resistance properties to polymeric materials.

Case Study: Polymer Synthesis

A notable study focused on synthesizing fluorinated polymers using difluoromethoxybenzyl chloride as a monomer. The resulting polymers exhibited enhanced thermal stability and hydrophobic characteristics compared to their non-fluorinated counterparts .

Organic Synthesis

The compound is also valuable in organic synthesis as a building block for more complex molecules. Its reactivity allows chemists to create various functionalized aromatic compounds through electrophilic aromatic substitution or cross-coupling reactions.

Example Reactions

  • Nucleophilic Substitution : Reaction with amines to form aryl amines.
  • Cross-Coupling : Utilization in Suzuki or Heck reactions to synthesize biaryl compounds.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-2-(difluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to modifications in their structure and function. The difluoromethoxy group can influence the compound’s reactivity and stability, affecting its overall biological activity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares 1-(Chloromethyl)-2-(difluoromethoxy)benzene with structurally related compounds, focusing on substituent variations and their impacts:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Reactivity
This compound 42145-50-6 C₈H₇ClF₂O 192.59 –CH₂Cl, –OCF₂H Intermediate for benzimidazoquinazolinones (e.g., bioactive compound synthesis)
1-(Chloromethyl)-2-(trifluoromethyl)benzene 68480-17-1 C₈H₆ClF₃ 194.58 –CH₂Cl, –CF₃ Electron-deficient aryl building block; used in cross-coupling reactions
1-Chloro-2-[chloro(difluoro)methyl]benzene 62927-58-6 C₇H₄Cl₂F₂ 209.01 –Cl, –CClF₂ Potential agrochemical precursor; high halogen content enhances stability
1-(Bromomethyl)-2-(difluoromethoxy)benzene - C₈H₇BrF₂O 237.04 –CH₂Br, –OCF₂H More reactive than chloromethyl analogs; used in alkylation reactions (65% yield)
1-(Difluoromethoxy)-2-[(difluoromethyl)sulfanyl]benzene 1803582-26-4 C₈H₆F₄OS 226.19 –OCF₂H, –SCF₂H Dual electron-withdrawing groups; explored in materials science

Stability and Handling

  • Halogen Effects : Chlorine-substituted analogs (e.g., 1-chloro-2-[chloro(difluoro)methyl]benzene) exhibit enhanced thermal stability due to halogen-halogen interactions, making them suitable for high-temperature reactions .
  • Storage : Most chloromethylbenzene derivatives require room-temperature storage in inert atmospheres to prevent hydrolysis of the chloromethyl group .

Biological Activity

1-(Chloromethyl)-2-(difluoromethoxy)benzene, also known by its chemical formula C8H7ClF2OC_8H_7ClF_2O and CAS Number 42145-50-6, is a compound of interest due to its potential biological activities. This article reviews the biological properties, synthesis, and relevant studies associated with this compound.

  • Molecular Formula : C8H7ClF2O
  • Molecular Weight : 192.59 g/mol
  • Structure : The compound features a chloromethyl group and a difluoromethoxy group attached to a benzene ring, which is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes nucleophilic substitution reactions followed by purification processes such as silica gel column chromatography. The yield and purity of the synthesized compound are crucial for further biological testing.

Antimicrobial Activity

Recent studies have indicated that derivatives of chloromethyl and difluoromethoxy compounds exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar properties.

Herbicidal Activity

Research has demonstrated moderate herbicidal activity for compounds related to this compound. In a study evaluating several derivatives, compounds showed up to 50% efficacy against specific weed species at concentrations of 150 g a.i./hm². This suggests potential applications in agricultural settings as herbicides .

Cytotoxicity Studies

Cytotoxicity assays have been performed on various cancer cell lines to assess the potential anti-cancer properties of related compounds. The results indicate that certain derivatives can inhibit cell growth significantly, with IC50 values in the low micromolar range. This highlights the potential for further development in cancer therapeutics .

Case Studies

  • Herbicidal Efficacy : A study involving the application of synthesized derivatives showed promising results against monocotyledonous and dicotyledonous weeds. The compounds were tested on species such as Echinochloa crusgalli and Amaranthus retroflexus, demonstrating effective post-emergence control .
  • Antimicrobial Testing : In vitro tests conducted on various bacterial strains indicated that related compounds exhibited significant antibacterial activity, suggesting that structural modifications could enhance efficacy against resistant strains .

Data Tables

Study Type Compound Activity IC50 / Efficacy
AntimicrobialThis compoundBacterial inhibitionLow micromolar range
HerbicidalDerivatives of this compoundWeed control50% efficacy at 150 g a.i./hm²
CytotoxicityRelated derivativesCancer cell growth inhibitionIC50 in low micromolar range

Q & A

Q. Basic: What are the recommended synthetic routes for 1-(Chloromethyl)-2-(difluoromethoxy)benzene?

Methodological Answer:
A common approach involves condensation reactions using intermediates like chloromethylbenzene derivatives and difluoromethoxy precursors. For example:

  • Step 1: React 2-(difluoromethoxy)phenol with a chloromethylating agent (e.g., chloromethyl chloride) under basic conditions (e.g., NaOH or K₂CO₃) to introduce the chloromethyl group .
  • Step 2: Optimize reaction temperature (typically 0–40°C) to avoid overoxidation or decomposition, as seen in analogous syntheses of difluoromethoxy-containing benzimidazoles .
  • Purification: Recrystallization from dichloromethane or similar solvents is effective for isolating the target compound, as demonstrated for structurally related aryl halides .

Properties

IUPAC Name

1-(chloromethyl)-2-(difluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2O/c9-5-6-3-1-2-4-7(6)12-8(10)11/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YERSVTYDTWUGPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00585428
Record name 1-(Chloromethyl)-2-(difluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42145-50-6
Record name 1-(Chloromethyl)-2-(difluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-(Chloromethyl)-2-(difluoromethoxy)benzene
1-(Chloromethyl)-2-(difluoromethoxy)benzene
1-(Chloromethyl)-2-(difluoromethoxy)benzene
1-(Chloromethyl)-2-(difluoromethoxy)benzene
1-(Chloromethyl)-2-(difluoromethoxy)benzene
1-(Chloromethyl)-2-(difluoromethoxy)benzene

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